Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 175203-81-3
VCID: VC20896451
InChI: InChI=1S/C11H10BrF3O3/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)18-11(13,14)15/h2-5,9H,6H2,1H3
SMILES: COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)Br
Molecular Formula: C11H10BrF3O3
Molecular Weight: 327.09 g/mol

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate

CAS No.: 175203-81-3

Cat. No.: VC20896451

Molecular Formula: C11H10BrF3O3

Molecular Weight: 327.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate - 175203-81-3

Specification

CAS No. 175203-81-3
Molecular Formula C11H10BrF3O3
Molecular Weight 327.09 g/mol
IUPAC Name methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate
Standard InChI InChI=1S/C11H10BrF3O3/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)18-11(13,14)15/h2-5,9H,6H2,1H3
Standard InChI Key DGQGOJSRNVNZMF-UHFFFAOYSA-N
SMILES COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)Br
Canonical SMILES COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)Br

Introduction

Basic Structural and Physical Properties

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate belongs to the class of organobromine compounds and esters, characterized by its unique molecular architecture. The compound's structure features several key functional groups that contribute to its reactivity and applications in synthetic chemistry.

Structural Characteristics

The compound comprises a phenyl ring with a trifluoromethoxy group at the para position, which is linked to a brominated propanoate ester via a methylene bridge. This structural arrangement creates a versatile molecule with multiple reactive sites for chemical transformations. The bromine at the alpha position relative to the ester carbonyl group serves as an excellent leaving group in nucleophilic substitution reactions, making this compound valuable in various synthetic pathways.

Physical Properties

The physical properties of Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate are summarized in the following table:

PropertyValueSource
CAS Number175203-81-3
Molecular FormulaC11H10BrF3O3
Molecular Weight327.09 g/mol
Boiling Point100°C (standard); 100-104°C at 0.8mm Hg
Density1.537±0.06 g/cm³ (Predicted)
MDL NumberMFCD00219777
AppearanceNot specified in sources
IUPAC Namemethyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate
The compound's trifluoromethoxy group contributes to its lipophilicity, while the bromine atom introduces reactivity that can be exploited in various chemical transformations. These properties collectively make it an important building block in organic synthesis.

Synthesis Methods

The preparation of Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate typically involves multi-step synthetic processes employing various organic chemistry techniques. Understanding these synthesis methods is crucial for researchers seeking to produce or modify this compound for various applications.

Conventional Synthetic Approaches

Traditional synthesis of this compound often employs bromination reactions to introduce the bromine atom at the alpha position of the ester group. This typically involves treating the corresponding methyl 3-(4-(trifluoromethoxy)phenyl)propanoate with brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
The synthetic pathway may include:

  • Preparation of the non-brominated precursor through esterification of the corresponding carboxylic acid

  • Alpha-bromination using appropriate brominating agents

  • Purification procedures to isolate the target compound

Advanced Synthesis Techniques

Recent advancements in the synthesis of this compound include microwave-assisted techniques, which offer significant advantages over conventional methods. These approaches typically reduce reaction times while maintaining high selectivity and yield, making the synthetic process more efficient and environmentally friendly.
Other modern approaches may utilize:

  • Flow chemistry for continuous production

  • Catalytic systems to improve selectivity

  • Green chemistry principles to reduce environmental impact
    These advanced methods represent important developments in making the synthesis of Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate more efficient and sustainable for both research and industrial applications.

Applications in Chemical Research

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate serves as a versatile chemical building block with numerous applications in synthetic chemistry and pharmaceutical research. Its utility stems from its reactive functional groups and the presence of fluorine atoms that can impart desirable properties to derivative compounds.

Role as a Synthetic Intermediate

This compound primarily functions as an intermediate in various organic synthesis processes. The presence of the bromine atom at the alpha position to the ester group makes it particularly useful for further transformations including:

  • Nucleophilic substitution reactions to introduce various functional groups

  • Cross-coupling reactions for carbon-carbon bond formation

  • Cyclization reactions to form heterocyclic compounds

  • Stereoselective transformations for chiral molecule synthesis
    These reactions allow for the construction of complex molecular architectures from this relatively simple building block, making it valuable in diverse synthetic pathways.

Industrial Applications

Beyond laboratory-scale synthesis, Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate may find applications in industrial processes, particularly in the fine chemicals sector. Its potential industrial uses include:

  • Production of specialty chemicals

  • Development of advanced materials with specific properties

  • Synthesis of agricultural compounds including potential pesticides or plant growth regulators
    The versatility of this compound in various chemical transformations makes it a valuable component in the toolbox of industrial chemists working on diverse applications.

Hazard TypeClassificationSignal Word
GHS Hazard StatementsH315: Skin corrosion/irritationWarning
H319: Serious eye damage/eye irritation
PictogramExclamation Mark (GHS07)
Hazard CategoryIrritant
These classifications indicate that the compound poses moderate health hazards primarily related to its irritant properties affecting skin and eyes .

Precautionary Measures

Based on available safety information, the following precautionary measures are recommended when handling this compound:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P271: Use only outdoors or in a well-ventilated area

  • Additional standard precautions for handling laboratory chemicals should be followed, including:

    • Use of appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses

    • Handling in a chemical fume hood

    • Proper storage in accordance with chemical compatibility guidelines

Structural Analysis and Chemical Properties

A detailed understanding of the chemical structure and properties of Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate provides insight into its reactivity patterns and potential applications in various chemical transformations.

Structural Features

The compound possesses several key structural features that define its chemical behavior:

  • Alpha-bromo ester group: The bromine atom at the alpha position relative to the ester carbonyl creates an electrophilic center susceptible to nucleophilic attack

  • Trifluoromethoxy substituent: This group contributes to the electronic properties of the aromatic ring and affects the lipophilicity of the molecule

  • Methylene bridge: The CH₂ group connecting the aromatic ring to the brominated carbon provides conformational flexibility to the molecule
    These structural elements collectively determine the reactivity profile of the compound and its utility in synthetic applications.

Chemical Identifiers

Various chemical identifiers are used to unambiguously specify this compound in chemical databases and literature:

Identifier TypeValue
Standard InChIInChI=1S/C11H10BrF3O3/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)18-11(13,14)15/h2-5,9H,6H2,1H3
Standard InChIKeyDGQGOJSRNVNZMF-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)Br
PubChem Compound ID2775328
These identifiers facilitate the precise identification of this compound in chemical databases and literature, enabling researchers to access relevant information efficiently.

Reactivity Patterns

The reactivity of Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate is largely governed by its functional groups:

  • Nucleophilic substitution at the alpha-carbon: The bromine atom can be replaced by various nucleophiles (amines, thiols, alkoxides) to introduce new functional groups

  • Ester hydrolysis or transesterification: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid or transesterification to form different esters

  • Reduction reactions: The ester group can be reduced to aldehyde or alcohol functionalities using appropriate reducing agents
    These reaction patterns highlight the versatility of this compound as a building block in organic synthesis, allowing for diverse structural modifications in the development of more complex molecules.

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